5-Chloro-2-fluoro-3-formylbenzoic acid
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Overview
Description
5-Chloro-2-fluoro-3-formylbenzoic acid is a chemical compound with the molecular formula C8H4ClFO3 and a molecular weight of 202.57 g/mol . This compound is characterized by the presence of chloro, fluoro, and formyl functional groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Chloro-2-fluoro-3-formylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of a benzoic acid derivative, followed by formylation. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale synthesis techniques to produce the compound efficiently .
Chemical Reactions Analysis
5-Chloro-2-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
5-Chloro-2-fluoro-3-formylbenzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-2-fluoro-3-formylbenzoic acid can be compared with similar compounds such as:
2-Fluoro-5-formylbenzoic acid: This compound has a similar structure but lacks the chloro group, which can affect its reactivity and applications.
3-Chloro-5-formylbenzoic acid: This compound has a similar structure but lacks the fluoro group, which can influence its chemical properties and uses. The presence of both chloro and fluoro groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C8H4ClFO3 |
---|---|
Molecular Weight |
202.56 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4ClFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |
InChI Key |
LLRHVCYQXOZLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(=O)O)Cl |
Origin of Product |
United States |
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